1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a complex organic compound with a molecular formula of C25H27ClN2O2 This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a chlorophenylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. These intermediates are then reacted with piperazine and chlorophenylsulfonyl chloride under controlled conditions to form the final compound. Common reagents used in these reactions include solvents like dichloromethane, catalysts such as triethylamine, and various protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to certain enzymes or receptors, while the chlorophenylsulfonyl group can modulate the compound’s activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 4-Benzyloxy-3-methoxybenzaldehyde
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H27ClN2O4S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H27ClN2O4S/c1-31-24-12-7-21(17-25(24)32-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)33(29,30)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3 |
InChI Key |
GGMXJMQOSQPOLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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